LL-K9-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

Fórmula molecular |

C31H49N5O6S3 |

|---|---|

Peso molecular |

684.0 g/mol |

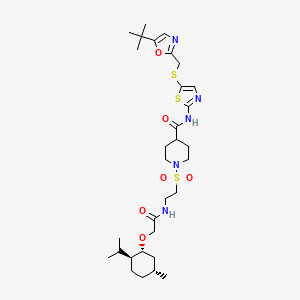

Nombre IUPAC |

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]ethylsulfonyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C31H49N5O6S3/c1-20(2)23-8-7-21(3)15-24(23)41-18-26(37)32-11-14-45(39,40)36-12-9-22(10-13-36)29(38)35-30-34-17-28(44-30)43-19-27-33-16-25(42-27)31(4,5)6/h16-17,20-24H,7-15,18-19H2,1-6H3,(H,32,37)(H,34,35,38)/t21-,23+,24-/m1/s1 |

Clave InChI |

NPRIWHDFWDSJRZ-YFNKSVMNSA-N |

SMILES isomérico |

C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=C(S3)SCC4=NC=C(O4)C(C)(C)C)C(C)C |

SMILES canónico |

CC1CCC(C(C1)OCC(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=C(S3)SCC4=NC=C(O4)C(C)(C)C)C(C)C |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Mechanism of LL-K9-3: A Hydrophobic Tagging-Based Degrader of the CDK9-Cyclin T1 Complex

For Immediate Release

Shanghai, China – November 21, 2025 – The small molecule LL-K9-3 employs a novel mechanism of action, leveraging hydrophobic tagging (HyT) technology to induce the selective degradation of the Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 protein complex. This targeted protein degradation strategy offers a promising avenue for therapeutic intervention in transcriptionally addicted cancers, such as prostate cancer, by eliminating the key enzymatic machinery responsible for oncogene expression.

This compound is a potent, small-molecule degrader specifically designed to hijack the cellular machinery for protein disposal to eliminate the CDK9-cyclin T1 complex.[1][2] Unlike traditional inhibitors that merely block the enzymatic activity of a protein, this compound's mechanism leads to the complete removal of the target proteins. This is achieved through a process of polyubiquitination, marking the CDK9-cyclin T1 complex for degradation by the proteasome.[1]

Developed by the Chinese Academy of Sciences, this compound has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical studies.[2][3] Its unique mode of action leads to the suppression of downstream signaling pathways critical for cancer cell survival, including those driven by the androgen receptor (AR) and the oncoprotein cMyc.[3][4]

Quantitative Potency of this compound

The efficacy of this compound in inducing the degradation of its target proteins has been quantified through the determination of its half-maximal degradation concentration (DC50).

| Target Protein | DC50 (nM) | Cell Line |

| Cyclin T1 | 589 | 22RV1 |

| CDK9 | 662 | 22RV1 |

Data sourced from Tocris Bioscience product information.

Core Mechanism: Hydrophobic Tagging Technology

This compound's innovative design incorporates a CDK9 inhibitor, SNS-032, linked to a hydrophobic tag via a glycol linker. This bifunctional molecule engages with the CDK9 protein, and the appended hydrophobic tag is believed to induce a conformational change or create a novel binding surface that is recognized by the cell's ubiquitin ligase machinery. This leads to the polyubiquitination and subsequent proteasomal degradation of the entire CDK9-cyclin T1 complex.[1]

This targeted degradation approach has been shown to be more effective than simple inhibition. This compound elicits more potent anti-proliferative and pro-apoptotic effects compared to its parent CDK9 inhibitor, BMS-387032 (also known as SNS-032).[1] Furthermore, it more effectively suppresses the downstream signaling of both CDK9 and the androgen receptor.[3][4]

Experimental Protocols

The characterization of this compound's mechanism of action involved a series of key experiments as detailed in the primary literature. A generalized workflow for these experiments is outlined below.

Experimental Workflow for Characterization of this compound

Caption: A generalized workflow for the synthesis and evaluation of this compound.

Downstream Signaling Pathway

The degradation of the CDK9-cyclin T1 complex by this compound has significant downstream consequences, particularly in cancer cells dependent on transcriptional regulation for their growth and survival. The primary effect is the inhibition of transcriptional elongation, which in turn leads to the downregulation of key oncogenes.

Caption: The signaling pathway impacted by this compound's mechanism of action.

Future Directions

The development of this compound and similar hydrophobic tagging-based degraders represents a significant advancement in the field of targeted cancer therapy.[5] By moving beyond simple inhibition to induce the complete removal of oncogenic proteins, these molecules offer the potential for a more profound and durable anti-tumor response. Further research will likely focus on optimizing the potency and selectivity of these degraders and exploring their efficacy in a broader range of cancer types.

References

LL-K9-3: A Technical Guide to a Novel CDK9-Cyclin T1 Complex Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

LL-K9-3 is a potent and selective small-molecule degrader of the Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 complex.[1][2] This complex, known as the positive transcription elongation factor b (P-TEFb), is a critical regulator of gene transcription. Its dysregulation is implicated in various malignancies, including prostate cancer, making it a compelling target for therapeutic intervention. This compound utilizes an innovative approach known as hydrophobic tagging (HyT) to induce the selective, synchronous, and proteasome-mediated degradation of both CDK9 and Cyclin T1.[3][4][5][6] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound is a heterobifunctional molecule built upon the scaffold of the known CDK9 inhibitor SNS-032.[3][5] It features a hydrophobic adamantane tag connected via a linker. This design facilitates the recruitment of the cellular protein degradation machinery.

The proposed mechanism involves the following key steps:

-

Binding: The SNS-032 moiety of this compound binds to the ATP-binding pocket of CDK9 within the CDK9-Cyclin T1 complex.

-

Hydrophobic Tagging: The exposed hydrophobic tag mimics a misfolded protein state.

-

Ubiquitination: This "misfolded" state is recognized by the cell's quality control machinery, leading to the polyubiquitination of both CDK9 and Cyclin T1.[5][6]

-

Proteasomal Degradation: The polyubiquitin chains mark the entire CDK9-Cyclin T1 complex for degradation by the 26S proteasome.

This degradation of the P-TEFb complex leads to the suppression of downstream signaling pathways, including those driven by the Androgen Receptor (AR) and the oncogene cMyc, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[1][7]

Quantitative Data Summary

The following tables summarize the key quantitative metrics of this compound's activity, primarily evaluated in the 22RV1 human prostate cancer cell line.

| Parameter | Target Protein | Value (nM) | Cell Line | Reference |

| DC₅₀ (Degradation Concentration 50%) | CDK9 | 662 | 22RV1 | [3][8][9][10] |

| Cyclin T1 | 589 | 22RV1 | [3][8][9][10] |

Table 1: Degradation Potency of this compound

| Parameter | Value (µM) | Assay | Cell Line | Reference |

| IC₅₀ (Inhibitory Concentration 50%) | 0.095 | Cell Viability (5 days) | 22RV1 | [11] |

Table 2: Anti-proliferative Activity of this compound

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Cell Culture and Treatment

-

Cell Line: 22RV1 human prostate carcinoma epithelial cells.

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The medium is renewed every 2 to 3 days.

-

Subculturing: When cells reach approximately 80-90% confluency, they are detached using a 0.25% Trypsin-EDTA solution. The trypsinization is neutralized with complete growth medium, and the cells are re-seeded at a ratio of 1:3 to 1:6.

-

Compound Treatment: For experiments, this compound is dissolved in DMSO to create a stock solution. This stock is then diluted in the complete growth medium to the desired final concentrations for treating the cells. Control cells are treated with an equivalent volume of DMSO.

Western Blotting for Protein Degradation

-

Objective: To quantify the degradation of CDK9, Cyclin T1, and downstream targets like AR and cMyc.

-

Procedure:

-

Cell Lysis: After treatment with this compound for the desired time points (e.g., 2, 4, 8, 12, 24 hours), 22RV1 cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for CDK9, Cyclin T1, AR, cMyc, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Densitometry analysis is performed to quantify the protein levels relative to the loading control.

-

Cell Viability Assay

-

Objective: To assess the anti-proliferative effect of this compound.

-

Assay: CellTiter-Glo® Luminescent Cell Viability Assay.

-

Procedure:

-

Cell Seeding: 22RV1 cells are seeded in opaque-walled 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 5 days).

-

Reagent Addition: The plates are equilibrated to room temperature for approximately 30 minutes. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.

-

Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Measurement: Luminescence is recorded using a plate reader. The data is normalized to the DMSO-treated control wells to determine the percentage of cell viability, and IC₅₀ values are calculated.

-

Quantitative Proteomics Analysis

-

Objective: To globally assess the selectivity of this compound-induced protein degradation.

-

Procedure:

-

Sample Preparation: 22RV1 cells are treated with this compound or DMSO. Following treatment, cells are harvested, and proteins are extracted, reduced, alkylated, and digested (typically with trypsin).

-

LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data is often acquired in a data-independent acquisition (DIA) mode to ensure comprehensive and reproducible quantification.

-

Data Analysis: The raw mass spectrometry data is processed using specialized software. Proteins are identified and quantified based on their peptide signals. Statistical analysis is performed to identify proteins that are significantly downregulated in this compound-treated cells compared to controls. This allows for the assessment of the degrader's selectivity across the proteome.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound-induced degradation of the CDK9-Cyclin T1 complex.

Experimental Workflow for Protein Degradation Analysis

Caption: Workflow for assessing this compound-mediated protein degradation via Western Blot.

Logical Relationship of Hydrophobic Tagging

References

- 1. elabscience.com [elabscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Cell Culture Academy [procellsystem.com]

- 5. OUH - Protocols [ous-research.no]

- 6. 22RV1 Cells [cytion.com]

- 7. Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. promega.com [promega.com]

- 11. cytion.com [cytion.com]

The Core of Hydrophobic Tagging Technology in LL-K9-3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophobic tagging (HyT) technology as applied in the context of the small-molecule degrader, LL-K9-3. We will delve into the core mechanisms, experimental validation, and the resulting impact on key signaling pathways in prostate cancer.

Introduction to Hydrophobic Tagging and this compound

Hydrophobic tagging is an emerging strategy in targeted protein degradation. Unlike PROTACs (Proteolysis-Targeting Chimeras) that recruit an E3 ligase to the target protein, HyT-based degraders attach a hydrophobic moiety to a target-binding ligand. This modification is believed to induce a conformational change or expose hydrophobic patches on the target protein, mimicking a misfolded state. This "misfolded" protein is then recognized by the cell's quality control machinery, leading to its ubiquitination and subsequent degradation by the proteasome.

This compound is a novel small-molecule degrader that utilizes this hydrophobic tagging technology. It is composed of three key components:

-

A CDK9 inhibitor (SNS-032): This provides specificity by targeting the Cyclin-Dependent Kinase 9 (CDK9).

-

A hydrophobic tag: This moiety initiates the degradation process.

-

A glycol linker: This connects the CDK9 inhibitor to the hydrophobic tag.

This compound has been shown to induce the selective and synchronous degradation of both CDK9 and its partner protein, Cyclin T1, which together form the positive transcription elongation factor b (P-TEFb) complex. This complex plays a critical role in the transcription of anti-apoptotic and cell proliferation genes, making it a key target in transcriptionally addicted cancers like prostate cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Degradation Potency of this compound

| Target Protein | DC50 (nM) in 22RV1 cells |

| CDK9 | 662 |

| Cyclin T1 | 589 |

DC50: The concentration of the compound that results in 50% degradation of the target protein.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | IC50 (nM) |

| 22RV1 (Prostate Cancer) | Data not explicitly found in searches |

IC50: The concentration of the compound that inhibits 50% of the biological process (e.g., cell growth).

Table 3: Selectivity of this compound

| Kinase | Degradation Observed |

| CDK1 | No |

| CDK2 | No |

| CDK4 | No |

| CDK5 | No |

| CDK6 | No |

| CDK7 | No |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Western Blotting for CDK9 and Cyclin T1 Degradation

This protocol is for assessing the degradation of target proteins in response to this compound treatment.

Materials:

-

22RV1 prostate cancer cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-CDK9, anti-Cyclin T1, anti-GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed 22RV1 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 100, 500, 1000 nM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with 100 µL of lysis buffer per well.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the gel. Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-CDK9 at 1:1000, anti-Cyclin T1 at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Quantitative and Time-Resolved Proteomic Analysis

This protocol outlines a general workflow for a comprehensive analysis of the proteome-wide effects of this compound.

Materials:

-

22RV1 cells

-

This compound

-

Lysis buffer for mass spectrometry (e.g., Urea-based buffer)

-

DTT and iodoacetamide

-

Trypsin

-

Tandem Mass Tag (TMT) reagents (for quantitative proteomics)

-

LC-MS/MS system

Procedure:

-

Cell Treatment: Treat 22RV1 cells with this compound (e.g., 1 µM) or vehicle control for different time points (e.g., 0, 2, 6, 12, 24 hours).

-

Cell Lysis and Protein Digestion: Lyse the cells, reduce and alkylate the proteins, and then digest them into peptides using trypsin.

-

TMT Labeling: Label the peptides from each condition with a different TMT reagent according to the manufacturer's instructions.

-

Peptide Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography to increase proteome coverage.

-

LC-MS/MS Analysis: Analyze each fraction using a high-resolution LC-MS/MS system.

-

Data Analysis: Process the raw data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Identify and quantify proteins based on the TMT reporter ion intensities.

-

Bioinformatics Analysis: Perform differential expression analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment. Conduct pathway and gene ontology analysis to understand the biological processes affected.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

22RV1 cells

-

This compound

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 22RV1 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of this compound induced degradation of the CDK9-Cyclin T1 complex.

Caption: Androgen Receptor signaling pathway and the inhibitory effect of this compound.

Caption: Experimental workflow for Western Blot analysis of protein degradation.

Caption: Workflow for quantitative and time-resolved proteomics analysis.

Conclusion

This compound, through its innovative use of hydrophobic tagging technology, presents a promising approach for the targeted degradation of the CDK9-Cyclin T1 complex. The data and protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working in the field of targeted protein degradation and oncology. The ability to selectively eliminate key drivers of transcriptional addiction offers a powerful therapeutic strategy for cancers that are dependent on this pathway for their survival and proliferation. Further research into the broader applications and long-term effects of hydrophobic tagging technology is warranted.

In-Depth Technical Guide: LL-K9-3 Induced Polyubiquitination of CDK9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism and experimental validation of LL-K9-3, a small-molecule degrader of the Cyclin-Dependent Kinase 9 (CDK9)-Cyclin T1 complex. This compound utilizes a novel hydrophobic tagging (HyT) technology to induce the polyubiquitination and subsequent proteasomal degradation of CDK9, a key regulator of transcriptional elongation and a therapeutic target in various cancers. This document details the signaling pathways involved, presents quantitative data on its efficacy, and provides detailed protocols for the key experiments used to characterize this molecule. The information herein is intended to enable researchers to understand, replicate, and build upon the foundational work of this compound.

Core Mechanism of Action: Hydrophobic Tagging-Induced Degradation

This compound is a bifunctional molecule that comprises a CDK9 inhibitor (SNS-032) linked to a hydrophobic tag (a menthol derivative). Unlike traditional PROTAC (Proteolysis Targeting Chimera) degraders that recruit a specific E3 ubiquitin ligase, this compound's mechanism of action is predicated on the principles of hydrophobic tagging. The hydrophobic tag, when brought into proximity with the CDK9-Cyclin T1 complex, is thought to mimic a misfolded or unstable protein state. This triggers the cell's natural quality control machinery, leading to the recruitment of chaperones and E3 ligases that mark the target protein for degradation. While the specific E3 ligase recruited by this compound has not been explicitly identified, the process culminates in the polyubiquitination of CDK9 and its subsequent degradation by the 26S proteasome. This leads to the synchronous degradation of its partner, Cyclin T1.

Quantitative Efficacy of this compound

The potency of this compound has been quantified through various in vitro assays, primarily in the 22RV1 prostate cancer cell line. The following tables summarize the key quantitative data.

| Compound | Target | Assay Type | Value | Cell Line | Reference |

| This compound | CDK9 | Degradation (DC50) | 662 nM | 22RV1 | [1] |

| This compound | Cyclin T1 | Degradation (DC50) | 589 nM | 22RV1 | [1] |

| This compound | - | Anti-proliferative (IC50) | 0.095 ± 0.012 µM | 22RV1 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Culture and Treatment

-

Cell Line: 22RV1 (human prostate carcinoma)

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Cells are seeded in appropriate culture vessels and allowed to adhere overnight before treatment with this compound or vehicle control (DMSO) for the indicated time periods.

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of CDK9, Cyclin T1, and other proteins of interest following treatment with this compound.

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Procedure:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA protein assay kit.

-

Normalize protein concentrations for all samples and add Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., rabbit anti-CDK9, mouse anti-Cyclin T1, mouse anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).

-

Immunoprecipitation for Ubiquitination Assay

This assay is designed to detect the polyubiquitination of CDK9 induced by this compound.

-

Reagents:

-

Denaturing Lysis Buffer: 1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, supplemented with protease inhibitors and 10 mM N-ethylmaleimide (NEM) to inhibit deubiquitinating enzymes.

-

Dilution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, supplemented with protease inhibitors.

-

Wash Buffer: Same as Dilution Buffer.

-

Primary antibodies: Rabbit anti-CDK9, Mouse anti-Ubiquitin.

-

Protein A/G magnetic beads.

-

-

Procedure:

-

Treat cells with this compound for the desired time. In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of polyubiquitinated proteins.

-

Lyse cells in Denaturing Lysis Buffer and boil for 10 minutes to dissociate protein complexes.

-

Dilute the lysates 10-fold with Dilution Buffer.

-

Centrifuge to pellet insoluble debris.

-

Incubate the supernatant with anti-CDK9 antibody for 4 hours to overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 2 hours at 4°C.

-

Wash the beads three times with Wash Buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluates by Western blotting using an anti-Ubiquitin antibody to detect the polyubiquitin chains on CDK9 and an anti-CDK9 antibody to confirm the immunoprecipitation of the target protein.

-

Downstream Signaling and Cellular Effects

The degradation of the CDK9-Cyclin T1 complex by this compound has significant downstream consequences, particularly in cancer cells that are dependent on transcriptional regulation by this complex.

-

Inhibition of Oncogenic Transcription: The degradation of CDK9 leads to a reduction in the phosphorylation of the C-terminal domain of RNA Polymerase II, which is essential for transcriptional elongation. This results in the downregulation of key oncogenes such as c-Myc and the Androgen Receptor (AR).

-

Anti-proliferative and Pro-apoptotic Effects: By suppressing the expression of survival-promoting genes, this compound induces cell cycle arrest and apoptosis in cancer cells.

Conclusion

This compound represents a promising small-molecule degrader that effectively induces the polyubiquitination and proteasomal degradation of the CDK9-Cyclin T1 complex through a hydrophobic tagging mechanism. This technical guide provides the foundational knowledge and detailed experimental protocols for researchers to further investigate and harness the therapeutic potential of this and similar molecules. The provided data and methodologies offer a robust starting point for studies in drug development, cancer biology, and the broader field of targeted protein degradation.

References

The Impact of LL-K9-3 on c-Myc Driven Transcriptional Programs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene c-Myc is a master transcriptional regulator that is frequently dysregulated in a myriad of human cancers. Its role in driving cellular proliferation and tumorigenesis has made it a prime, albeit challenging, therapeutic target. This technical guide delves into the mechanism of action of LL-K9-3, a novel small-molecule degrader, and its profound effects on c-Myc-driven transcriptional programs. This compound operates by inducing the selective degradation of the Cyclin-Dependent Kinase 9 (CDK9)-cyclin T1 complex, a critical component of the positive transcription elongation factor b (P-TEFb). This action effectively curtails the transcriptional amplification orchestrated by c-Myc, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The c-Myc protein is a transcription factor that forms a heterodimer with Max to bind to E-box sequences in the promoter regions of its target genes, thereby regulating a vast transcriptional network involved in cell cycle progression, metabolism, and apoptosis.[1][2] The transcriptional activity of c-Myc is critically dependent on the phosphorylation of the C-terminal domain of RNA Polymerase II (Pol II) by P-TEFb, of which CDK9 is the catalytic subunit.[3] By promoting the transition of Pol II from a paused to an elongating state, CDK9 amplifies the transcriptional output of c-Myc.

This compound is a potent and selective small-molecule degrader of the CDK9-cyclin T1 complex.[4] Unlike traditional kinase inhibitors that only block the catalytic activity of their targets, this compound utilizes the cell's ubiquitin-proteasome system to induce the complete degradation of CDK9 and its partner, cyclin T1.[4] This dual action of removing both the enzymatic and scaffolding functions of the CDK9-cyclin T1 complex results in a more profound and sustained inhibition of c-Myc-driven transcriptional programs compared to conventional CDK9 inhibitors.[3][4] This guide will explore the quantitative data supporting this mechanism and provide the necessary protocols to investigate these effects.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound in degrading the CDK9-cyclin T1 complex and its subsequent impact on c-Myc and cell viability have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | This compound Value | Cell Line | Reference |

| DC₅₀ for Cyclin T1 | 589 nM | 22RV1 | |

| DC₅₀ for CDK9 | 662 nM | 22RV1 | |

| Table 1: Degradation Potency of this compound. DC₅₀ represents the concentration of this compound required to degrade 50% of the target protein. |

| Cell Line | Treatment | c-Myc Protein Level Reduction | Reference |

| 22RV1 | This compound | Significant Reduction | [4][5] |

| Table 2: Effect of this compound on c-Myc Protein Expression. The reduction in c-Myc protein levels is a direct consequence of CDK9 degradation, which is essential for c-Myc transcriptional activity. |

| Cell Line | Assay | This compound Effect | Reference |

| 22RV1 | CellTiter-Glo | Enhanced anti-proliferative effects compared to SNS032 (parental CDK9 inhibitor) | [4][6] |

| 22RV1 | Annexin V/PI Staining | Enhanced pro-apoptotic effects compared to SNS032 | [4] |

| Table 3: Cellular Effects of this compound. These findings demonstrate the functional consequences of inhibiting c-Myc-driven transcriptional programs. |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on c-Myc driven transcriptional programs.

Western Blotting for c-Myc and CDK9 Expression

Objective: To qualitatively and quantitatively assess the protein levels of c-Myc and CDK9 in cells treated with this compound.

Materials:

-

This compound

-

Cancer cell line (e.g., 22RV1)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-c-Myc, anti-CDK9, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Normalize protein amounts and load equal quantities onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, CDK9, and β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the protein band intensities, normalized to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for c-Myc Target Genes

Objective: To measure the mRNA expression levels of known c-Myc target genes following treatment with this compound.

Materials:

-

This compound

-

Cancer cell line

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for c-Myc target genes (e.g., CCND2, ODC1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with this compound as described for Western blotting. Extract total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions will depend on the specific master mix and primers used.

-

Data Analysis: Analyze the amplification data. The relative expression of target genes can be calculated using the ΔΔCt method, normalized to the housekeeping gene.[7]

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of this compound on cell proliferation and viability.[6][8][9][10]

Materials:

-

This compound

-

Cancer cell line

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Signal Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound induces proteasomal degradation of the P-TEFb complex (CDK9/Cyclin T1).

Experimental Workflow Diagram

Caption: A typical experimental workflow to evaluate the effects of this compound.

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by aberrant c-Myc activity. By inducing the degradation of the CDK9-cyclin T1 complex, this compound effectively dismantles a critical node in the c-Myc transcriptional network. The data presented in this guide highlight its potent and selective activity, leading to the suppression of c-Myc expression and its downstream pro-proliferative and anti-apoptotic effects. The detailed experimental protocols and visual diagrams provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of CDK9 degraders in the context of c-Myc-driven malignancies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic window and efficacy of this compound in various cancer models.

References

- 1. Therapeutic Strategies to Inhibit MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting MYC: Multidimensional regulation and therapeutic strategies in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted degradation of CDK9 potently disrupts the MYC-regulated network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. neoplasiaresearch.com [neoplasiaresearch.com]

- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

The Emergence of LL-K9-3: A Targeted Approach to Cancer Therapy

A Technical Whitepaper on the Anti-Proliferative Activity of a Novel CDK9-Cyclin T1 Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the anti-proliferative activity of LL-K9-3, a novel small-molecule degrader, in cancer cells. It details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound has been identified as a potent and selective small-molecule degrader of the Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 complex.[1][2][3] This complex is a critical component of the positive transcription elongation factor b (P-TEFb), which plays a central role in regulating transcriptional elongation.[4] Aberrant activity of CDK9 is implicated in various cancers, making it a compelling therapeutic target.[5][6] this compound utilizes hydrophobic tagging technology to induce the selective and synchronous degradation of both CDK9 and Cyclin T1, leading to downstream anti-cancer effects.[1][3]

Mechanism of Action

This compound functions by inducing the degradation of the CDK9-Cyclin T1 complex.[1][3] This action suppresses the downstream signaling of CDK9 and the Androgen Receptor (AR), and inhibits oncogenic transcriptional programs driven by AR and c-Myc.[1][2][7] The degradation of CDK9 and Cyclin T1 leads to enhanced anti-proliferative and pro-apoptotic effects in cancer cells, particularly in prostate cancer.[1][2][7]

Quantitative Data Summary

The anti-proliferative and degradation activities of this compound have been quantified in prostate cancer cell lines. The following table summarizes the key metrics.

| Parameter | Cell Line | Value | Description |

| IC50 | CWR22Rv1 | 0.095 µM | Concentration for 50% inhibition of cell viability after 5 days, measured by CellTiter-Glo assay.[2][8][9][10] |

| DC50 (Cyclin T1) | 22RV1 | 589 nM | Concentration for 50% degradation of Cyclin T1.[3][11] |

| DC50 (CDK9) | 22RV1 | 662 nM | Concentration for 50% degradation of CDK9.[3][11] |

Signaling Pathway

The signaling cascade initiated by this compound culminates in the inhibition of key oncogenic transcription factors.

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies cell proliferation by measuring ATP, an indicator of metabolically active cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., 22Rv1) in 96-well plates at a predetermined density and culture overnight.

-

Drug Treatment: Treat cells with serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the specified duration (e.g., 5 days).

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well, mix, and incubate at room temperature for 10 minutes to induce cell lysis and stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Western Blotting for Protein Degradation

This technique is used to detect and quantify the levels of specific proteins (e.g., CDK9, Cyclin T1, AR, c-Myc).

Protocol:

-

Cell Treatment and Lysis: Treat cultured cancer cells with this compound for various time points or at different concentrations. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (CDK9, Cyclin T1, AR, c-Myc, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-proliferative activity of this compound.

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising therapeutic strategy for cancers dependent on transcriptional addiction, particularly prostate cancer. Its targeted degradation of the CDK9-Cyclin T1 complex leads to potent anti-proliferative and pro-apoptotic effects. The data and protocols presented in this whitepaper provide a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this novel compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Active Degraders | Tocris Bioscience [tocris.com]

- 4. mdpi.com [mdpi.com]

- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | Active Degraders | Tocris Bioscience [tocris.com]

Pro-Apoptotic Effects of LL-K9-3 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LL-K9-3 is a novel small-molecule degrader targeting the Cyclin-Dependent Kinase 9 (CDK9)-cyclin T1 complex, a critical regulator of transcriptional elongation.[1][2] Dysregulation of CDK9 activity is implicated in the pathogenesis of various malignancies, including prostate cancer, by promoting the expression of key oncogenes such as androgen receptor (AR) and c-Myc.[1][2] this compound leverages the hydrophobic tagging strategy to induce the selective and synchronous degradation of both CDK9 and cyclin T1, leading to the suppression of oncogenic transcriptional programs and exhibiting potent anti-proliferative and pro-apoptotic activities.[1][2] This technical guide provides an in-depth overview of the pro-apoptotic effects of this compound, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visualization of the underlying signaling pathways.

Quantitative Assessment of this compound Pro-Apoptotic Activity

The pro-apoptotic efficacy of this compound has been quantified in prostate cancer cell lines, demonstrating its potential as a therapeutic agent. The following tables summarize key quantitative data from preclinical studies.

| Cell Line | Parameter | Value | Reference |

| CWR22R (Prostate Cancer) | IC50 (5 days) | 0.095 µM | [1] |

| 22RV1 (Prostate Cancer) | DC50 (CDK9) | 662 nM | |

| 22RV1 (Prostate Cancer) | DC50 (Cyclin T1) | 589 nM |

Table 1: In Vitro Efficacy of this compound. IC50 represents the concentration at which 50% of cell growth is inhibited. DC50 denotes the concentration required to degrade 50% of the target protein.

Core Signaling Pathway of this compound Induced Apoptosis

This compound-induced apoptosis is initiated by the targeted degradation of the CDK9-cyclin T1 complex. This event disrupts the transcriptional machinery responsible for the expression of key survival proteins and oncogenes, ultimately leading to programmed cell death.

Caption: Signaling pathway of this compound induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to evaluate the pro-apoptotic effects of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Prostate cancer cell lines (e.g., CWR22R, 22RV1)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the plate for the desired time period (e.g., 5 days).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for cell viability assessment.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Prostate cancer cell lines

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time.

-

Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the supernatant containing floating cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Workflow for apoptosis analysis by flow cytometry.

Western Blotting

Western blotting is used to detect and quantify the levels of specific proteins, such as CDK9, Cyclin T1, AR, c-Myc, and apoptosis-related markers (e.g., cleaved PARP, cleaved Caspase-3).

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cell pellets in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities using appropriate software and normalize to a loading control (e.g., GAPDH, β-actin).

Conclusion

This compound demonstrates significant pro-apoptotic effects in preclinical models of prostate cancer by effectively degrading the CDK9-cyclin T1 complex. This leads to the downregulation of critical oncogenic drivers AR and c-Myc, ultimately inducing programmed cell death. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other targeted protein degraders in oncology. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to advance its clinical development.

References

LL-K9-3: A Novel Degrader Targeting Transcriptional Addiction in Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. A significant subset of prostate cancers, particularly castration-resistant prostate cancer (CRPC), exhibit a strong dependence on aberrant transcriptional programs for their growth and survival. This phenomenon, known as transcriptional addiction, is often driven by the hyperactivation of transcription factors such as the androgen receptor (AR) and c-Myc. Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner cyclin T1, plays a pivotal role in this process by phosphorylating the C-terminal domain of RNA polymerase II, thereby promoting transcriptional elongation of key oncogenes. Consequently, targeting the CDK9-cyclin T1 complex presents a promising therapeutic strategy to dismantle these oncogenic transcriptional circuits. LL-K9-3 is a novel small-molecule degrader that induces the selective and synchronous degradation of the CDK9-cyclin T1 complex, offering a potent approach to combat transcriptional addiction in prostate cancer.[1][2][3][4]

This compound: A Hydrophobic Tagging-Based Degrader

This compound was developed using hydrophobic tagging (HyT) technology. It is a potent small-molecule degrader of the CDK9-cyclin T1 complex.[1][2][3] The design of this compound is based on its parental CDK9 inhibitor, SNS-032.[1][2] This novel degrader has demonstrated enhanced anti-proliferative and pro-apoptotic effects in prostate cancer cells compared to its parent compound.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's degradation potency and its effects on prostate cancer cells.

Table 1: Degradation Potency of this compound in 22RV1 Prostate Cancer Cells

| Target Protein | DC50 (nM) | Reference |

| Cyclin T1 | 589 | [5] |

| CDK9 | 662 | [5] |

Table 2: Anti-proliferative and Pro-apoptotic Activity of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 | 0.095 ± 0.012 µM | 22RV1 | [2] |

| Apoptosis Induction | Enhanced compared to SNS-032 | 22RV1 | [1][3] |

Mechanism of Action

This compound induces the selective and synchronous degradation of both CDK9 and cyclin T1.[1][3] This dual degradation leads to the suppression of downstream signaling pathways driven by CDK9 and the androgen receptor (AR).[3][4][6] Consequently, the expression levels of key oncogenic transcription factors, AR and c-Myc, are significantly reduced in prostate cancer cells treated with this compound.[1][3][5] This targeted degradation of the CDK9-cyclin T1 complex effectively inhibits the AR and Myc-driven oncogenic transcriptional programs that are crucial for the survival and proliferation of prostate cancer cells.[1][3][6][7]

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Culture

The 22RV1 human prostate cancer cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting

-

Cell Lysis: 22RV1 cells are treated with varying concentrations of this compound or DMSO as a control for the indicated times. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against CDK9, Cyclin T1, AR, c-Myc, and a loading control (e.g., GAPDH) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Proteomics (DIA-MS)

-

Sample Preparation: 22RV1 cells are treated with this compound or DMSO. Cell pellets are lysed, and proteins are extracted, reduced, alkylated, and digested with trypsin.

-

LC-MS/MS Analysis: The resulting peptides are analyzed by a high-resolution mass spectrometer operating in data-independent acquisition (DIA) mode.

-

Data Analysis: The DIA data is processed using specialized software to identify and quantify changes in protein abundance between the this compound treated and control groups.

In Vivo Xenograft Studies

-

Animal Model: Male immunodeficient mice (e.g., BALB/c nude mice) are used.

-

Tumor Implantation: 22RV1 cells are suspended in Matrigel and subcutaneously injected into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Experimental and Logical Workflow

The evaluation of this compound follows a logical progression from initial compound design to in vivo validation.

Caption: A logical workflow for the evaluation of this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of prostate cancer, particularly for tumors exhibiting transcriptional addiction. Its novel mechanism of action, the targeted degradation of the CDK9-cyclin T1 complex, leads to the effective suppression of key oncogenic drivers, AR and c-Myc. The preclinical data for this compound demonstrates its potent anti-proliferative and pro-apoptotic activities in prostate cancer cells. Further investigation and clinical development of this compound and similar degraders are warranted to fully assess their therapeutic potential in patients with advanced prostate cancer.

References

- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Small-Molecule Degraders of the CDK9-Cyclin T1 Complex for Targeting Transcriptional Addiction in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Nanomicellar TGX221 blocks xenograft tumor growth of prostate cancer in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2.7. Mouse Xenograft Studies [bio-protocol.org]

The Discovery and Development of LL-K9-3: A Hydrophobic Tagging-Based Degrader of the CDK9-Cyclin T1 Complex for Prostate Cancer Therapy

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

LL-K9-3 is a novel small-molecule degrader that targets the Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 complex through an innovative mechanism known as hydrophobic tagging (HyT). This technology leverages the cell's natural protein degradation machinery to eliminate, rather than merely inhibit, key drivers of oncogenesis. Developed as a potential therapeutic for transcriptionally addicted cancers, particularly prostate cancer, this compound has demonstrated potent anti-proliferative and pro-apoptotic effects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of its quantitative effects on cancer cells.

Introduction

Transcriptionally addicted cancers are highly dependent on the continuous expression of oncogenes for their survival and proliferation. A key regulator of this process is the CDK9-Cyclin T1 complex, which forms the core of the positive transcription elongation factor b (P-TEFb). By phosphorylating the C-terminal domain of RNA Polymerase II, the CDK9-Cyclin T1 complex facilitates the transition from transcriptional initiation to elongation, thereby promoting the expression of critical oncogenes such as Androgen Receptor (AR) and c-Myc, especially in the context of prostate cancer.

Traditional therapeutic strategies have focused on the development of small-molecule inhibitors of CDK9. However, these inhibitors often require sustained high concentrations to be effective, which can lead to off-target effects and toxicity. An alternative and promising approach is the targeted degradation of the CDK9-Cyclin T1 complex. This compound was designed to achieve this through hydrophobic tagging, a technology that involves attaching a hydrophobic moiety to a ligand that binds to the protein of interest. This "hydrophobic tag" mimics a partially unfolded protein, triggering the cell's quality control machinery to induce proteasomal degradation.

This compound is a chimeric molecule that comprises a CDK9 inhibitor, SNS-032, linked to a hydrophobic adamantyl moiety via a flexible linker. This design allows this compound to simultaneously bind to CDK9 and present the hydrophobic tag, leading to the ubiquitination and subsequent degradation of both CDK9 and its partner, Cyclin T1.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Degradation and Proliferation Inhibition

| Parameter | Cell Line | Value | Description | Reference |

| DC₅₀ (CDK9) | 22Rv1 | 662 nM | Concentration of this compound required to degrade 50% of CDK9 protein. | [1] |

| DC₅₀ (Cyclin T1) | 22Rv1 | 589 nM | Concentration of this compound required to degrade 50% of Cyclin T1 protein. | [1] |

| IC₅₀ | 22Rv1 | 95 ± 12 nM | Concentration of this compound that inhibits cell proliferation by 50% after 5 days of treatment. | [2] |

Table 2: Selectivity Profile of this compound

| Target | Activity | Description | Reference |

| CDK1 | No significant degradation | This compound does not induce the degradation of other tested CDKs at effective concentrations. | [1] |

| CDK2 | No significant degradation | " | [1] |

| CDK4 | No significant degradation | " | [1] |

| CDK5 | No significant degradation | " | [1] |

| CDK6 | No significant degradation | " | [1] |

| CDK7 | No significant degradation | " | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the evaluation of this compound.

Cell Culture

The human prostate cancer cell line 22Rv1 was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for Protein Degradation

-

Cell Treatment and Lysis: 22Rv1 cells were seeded in 6-well plates and treated with varying concentrations of this compound or vehicle (DMSO) for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the cell lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against CDK9, Cyclin T1, AR, c-Myc, and β-actin (as a loading control).

-

Detection: After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

-

Cell Seeding: 22Rv1 cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

Compound Treatment: After 24 hours, cells were treated with a serial dilution of this compound or vehicle (DMSO).

-

Incubation: The plates were incubated for 5 days at 37°C.

-

Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. Luminescence was measured using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated using non-linear regression analysis.

Apoptosis Assay

-

Cell Treatment: 22Rv1 cells were treated with this compound or vehicle (DMSO) for 48 hours.

-

Cell Staining: Both floating and adherent cells were collected and washed with cold PBS. The cells were then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathways affected by this compound and its mechanism of action.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. By effectively inducing the degradation of the CDK9-Cyclin T1 complex, it potently inhibits the transcriptional machinery that drives the proliferation and survival of prostate cancer cells. The preclinical data demonstrate its high potency and selectivity, highlighting its potential as a promising therapeutic candidate. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this area. Future studies will be crucial to evaluate the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound, with the ultimate goal of translating this innovative therapeutic strategy into clinical practice for the benefit of patients with prostate cancer and other transcriptionally addicted malignancies.

References

An In-depth Technical Guide to LL-K9-3: A Novel Degrader of the CDK9-Cyclin T1 Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

LL-K9-3 is a novel small molecule that operates as a selective degrader of the CDK9-cyclin T1 complex through hydrophobic tagging (HyT) technology.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a summary of its quantitative effects on prostate cancer cells. Furthermore, this document elucidates the underlying mechanism of action of this compound, including its impact on the CDK9-cyclin T1 signaling pathway and downstream effectors such as the androgen receptor (AR) and c-Myc.[1][2][5]

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic molecule designed to induce the degradation of the CDK9-cyclin T1 protein complex.[1][4] It is composed of a CDK9 inhibitor, SNS-032, which provides selectivity for the target protein, a hydrophobic tag derived from menthol that engages the cellular degradation machinery, and a glycol linker that connects these two moieties.[1]

| Property | Value | Reference |

| Molecular Formula | C31H49N5O6S3 | [3] |

| Molecular Weight | 683.94 g/mol | [3] |

| CAS Number | 2809353-52-2 | [3] |

| Appearance | White to off-white solid | [6] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | DMSO: 68.39 mg/mL (100 mM) Ethanol: 3.42 mg/mL (5 mM) | [3] |

| SMILES | O=S(CCNC(CO[C@H]1--INVALID-LINK--C">C@@HC(C)C)=O)(N2CCC(CC2)C(NC3=NC=C(SCC4=NC=C(C(C)(C)C)O4)S3)=O)=O | [3] |

| InChI Key | NPRIWHDFWDSJRZ-YFNKSVMNSA-N | [3] |

Biological Properties and Mechanism of Action

This compound employs the hydrophobic tagging (HyT) mechanism to induce the ubiquitination and subsequent proteasomal degradation of the CDK9-cyclin T1 complex.[1][4] This targeted protein degradation leads to the suppression of transcriptional programs that are critical for the survival and proliferation of cancer cells, particularly those addicted to transcriptional amplification.[2][5]

Degradation of CDK9-Cyclin T1

This compound induces the selective and synchronous degradation of both CDK9 and its regulatory partner, cyclin T1.[1][2] This dual degradation is a key feature of its mechanism, leading to a more profound and sustained inhibition of the kinase complex's activity compared to traditional inhibitors.

| Parameter | Cell Line | Value | Reference |

| CDK9 DC50 | 22Rv1 | 662 nM | [1][3] |

| Cyclin T1 DC50 | 22Rv1 | 589 nM | [1][3] |

Anti-proliferative and Pro-apoptotic Activity

By degrading the CDK9-cyclin T1 complex, this compound exhibits potent anti-proliferative and pro-apoptotic effects in prostate cancer cell lines.[2][6] This is attributed to the downregulation of key survival proteins and the induction of apoptosis.

| Parameter | Cell Line | Value | Reference |

| IC50 (Anti-proliferation) | 22Rv1 | 0.095 µM (95 nM) | [1][6] |

Impact on Downstream Signaling

The degradation of CDK9-cyclin T1 by this compound leads to a significant reduction in the expression of the androgen receptor (AR) and the proto-oncogene c-Myc, both of which are critical drivers of prostate cancer progression.[1][2][5] This highlights the potential of this compound to overcome resistance mechanisms associated with AR and c-Myc overexpression.

Signaling Pathway

This compound targets the CDK9-cyclin T1 complex, a key regulator of transcriptional elongation. In prostate cancer, this complex plays a crucial role in the expression of oncogenes, including the androgen receptor (AR) and c-Myc. By inducing the degradation of CDK9 and cyclin T1, this compound effectively shuts down this signaling axis, leading to reduced proliferation and increased apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Small-Molecule Degraders of the CDK9-Cyclin T1 Complex for Targeting Transcriptional Addiction in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

In-depth Technical Guide: Selectivity Profile of LL-K9-3 for CDK Family Members

For Researchers, Scientists, and Drug Development Professionals

Introduction

LL-K9-3 is a novel small-molecule degrader that utilizes hydrophobic tagging technology to induce the simultaneous degradation of Cyclin-Dependent Kinase 9 (CDK9) and its regulatory partner, Cyclin T1.[1] This mechanism of action offers a distinct advantage over traditional kinase inhibition by eliminating both the catalytic and scaffolding functions of the target protein. Understanding the selectivity profile of this compound across the CDK family is paramount for assessing its therapeutic potential and predicting potential off-target effects. This guide provides a comprehensive overview of the selectivity of this compound, detailing its effects on various CDK family members, the experimental protocols used for these determinations, and the relevant signaling pathways.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound has been primarily characterized through degradation assays (measuring protein levels) and kinase inhibition assays (measuring enzymatic activity).

Degradation Selectivity

This compound was designed to selectively induce the degradation of the CDK9-Cyclin T1 complex.[1] Its selectivity was assessed by measuring the degradation of various CDK family members in 22RV1 prostate cancer cells after treatment with the compound. The half-maximal degradation concentration (DC50) values were determined for CDK9 and Cyclin T1.

Table 1: Degradation Potency of this compound against CDK9 and Cyclin T1.

| Protein | DC50 (nM) |

| CDK9 | 662 |

| Cyclin T1 | 589 |

Data sourced from Li et al., 2022 and Tocris Bioscience.[1][2]